3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL
Brand Name: Vulcanchem
CAS No.: 110514-23-3
VCID: VC20739792
InChI: InChI=1S/C10H21NO/c1-9-6-10(2)8-11(7-9)4-3-5-12/h9-10,12H,3-8H2,1-2H3
SMILES: CC1CC(CN(C1)CCCO)C
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL

CAS No.: 110514-23-3

VCID: VC20739792

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL - 110514-23-3

Description

Basic Information

3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol, also known as 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL, is a chemical compound with the molecular formula C10H21NOC_{10}H_{21}NO
. Its molecular weight is 171.28 g/mol . The compound is identified by the CAS number 110514-23-3 .

Identifiers:

  • PubChem CID: 23150277

  • IUPAC Name: 3-(3,5-dimethylpiperidin-1-yl)propan-1-ol

  • InChI: InChI=1S/C10H21NO/c1-9-6-10(2)8-11(7-9)4-3-5-12/h9-10,12H,3-8H2,1-2H3

  • InChIKey: DMDOZRIHHKQUFD-UHFFFAOYSA-N

  • SMILES: CC1CC(CN(C1)CCCO)C

  • EPA DSSTox ID: DTXSID30631028

Potential Applications

3-(3,5-dimethylpiperidin-1-yl)propan-1-ol may be used in pharmaceutical development for neurological disorders. It may also be classified as a psychoactive substance, a synthetic organic compound, or a pharmaceutical intermediate.

Safety and Handling

Safety Data Sheets (SDS) are available for this compound . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Additional Resources

  • PubChem: Further details can be found at PubChem .

  • EPA DSSTox: Additional information is available from the EPA DSSTox database .

  • Chemical Vendors: Information on vendors is accessible .

  • Patents: Patent information can be found via WIPO PATENTSCOPE .

CAS No. 110514-23-3
Product Name 3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name 3-(3,5-dimethylpiperidin-1-yl)propan-1-ol
Standard InChI InChI=1S/C10H21NO/c1-9-6-10(2)8-11(7-9)4-3-5-12/h9-10,12H,3-8H2,1-2H3
Standard InChIKey DMDOZRIHHKQUFD-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)CCCO)C
Canonical SMILES CC1CC(CN(C1)CCCO)C
PubChem Compound 23150277
Last Modified Sep 13 2023

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171.2790 g/mol